molecular formula C12H24N2O3 B7930383 [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930383
M. Wt: 244.33 g/mol
InChI Key: TWHZPRPREHAIJU-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS: 2014-58-6) is a pyrrolidine-based carbamate derivative. Its molecular formula is C₁₃H₂₆N₂O₃, with a molecular weight of 258.36 g/mol (exact value may vary depending on isotopic composition) . The compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a methylcarbamic acid tert-butyl ester moiety. This structure renders it valuable as an intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or serving as a protective group in multi-step organic reactions .

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-8-10-4-5-14(9-10)6-7-15/h10,15H,4-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHZPRPREHAIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The hydroxyethyl group can be introduced through nucleophilic substitution reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various heterocyclic compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of certain enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester 2014-58-6 C₁₃H₂₆N₂O₃ 258.36 Pyrrolidine ring; 1-(2-hydroxyethyl); 3-(methylcarbamate-tert-butyl)
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester 1540928-69-5 C₁₂H₂₅N₃O₂ 255.35 Pyrrolidine ring; 1-(2-aminoethyl); 3-(methylcarbamate-tert-butyl)
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 62176-12-9 C₁₁H₂₃N₃O₂ 229.32 Pyrrolidine ring; 1-(2-aminoethyl); 3-(carbamate-tert-butyl)
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 1353981-49-3 C₁₅H₃₀N₂O₃ 286.41 Pyrrolidine ring; 1-(2-hydroxyethyl); 3-(isopropylcarbamate-tert-butyl)
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 2014-58-6* C₁₃H₂₆N₂O₃ 258.36 Piperidine ring (6-membered); S-configuration; 1-(2-hydroxyethyl); 3-(carbamate-tert-butyl)

Notes on discrepancies:

  • The CAS number 2014-58-6 is ambiguously shared between the target compound (pyrrolidine-based) and the piperidine derivative in .

Key Comparative Analysis :

Functional Group Variations: Hydroxyethyl vs. Aminoethyl: The target compound’s hydroxyethyl group () enhances hydrophilicity and hydrogen-bonding capacity compared to the aminoethyl analogs (). Aminoethyl derivatives exhibit higher basicity due to the primary amine, which may influence solubility in acidic media .

Ring System Differences :

  • Pyrrolidine vs. Piperidine : The piperidine derivative () has a 6-membered ring, offering greater conformational flexibility than the 5-membered pyrrolidine. This difference can impact binding affinity in drug-receptor interactions or stability in synthetic pathways .

Synthetic Utility :

  • The target compound and its analogs are likely used as intermediates in Suzuki coupling or hydrogenation reactions, as demonstrated in for a structurally related tert-butyl carbamate .

Biological Activity

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1354000-30-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H24N2O3C_{12}H_{24}N_{2}O_{3}, with a molar mass of approximately 228.34 g/mol. The structure features a pyrrolidine ring, which is known to influence biological activity through various receptor interactions.

PropertyValue
Molecular FormulaC12H24N2O3C_{12}H_{24}N_{2}O_{3}
Molar Mass228.34 g/mol
CAS Number1354000-30-8

Research indicates that compounds similar to this compound may act as receptor modulators. Specifically, studies have shown that pyrrolidine derivatives can interact with various neurotransmitter receptors, influencing pathways associated with pain modulation and neuroprotection.

  • Receptor Interaction : The compound may interact with the AM2 receptor, as evidenced by structure-activity relationship studies that highlight the importance of spatial orientation and steric bulk in receptor binding affinity .
  • Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit significant antitumor effects against aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). For instance, a derivative reduced cell viability by 55% at a concentration of 10 μM over three days .

Antitumor Effects

In a notable study involving the compound's analogs, researchers conducted both in vitro and in vivo experiments to assess antitumor efficacy. The results showed promising outcomes:

  • In Vitro : Treatment with the compound resulted in a significant decrease in cell viability across multiple cancer cell lines.
  • In Vivo : Xenograft models demonstrated that daily administration of the compound led to reduced tumor growth without significant toxicity .

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